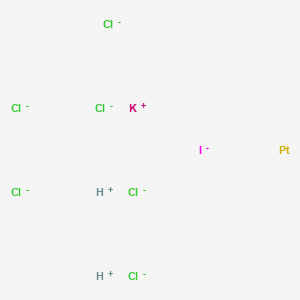
Iodoplatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoplatinate, also known as this compound, is a useful research compound. Its molecular formula is Cl6H2IKPt-4 and its molecular weight is 575.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry
Thin Layer Chromatography (TLC)
Iodoplatinate is prominently used as a locating reagent in thin layer chromatography for the detection of various compounds, especially drugs. Its ability to produce distinctive color reactions makes it an effective tool for identifying substances.
-
Case Study: Detection of Opioids
In a study analyzing opioids, this compound was used to visualize spots on chromatograms. The resulting colors ranged from blue-black to pink-purple, allowing for clear differentiation between compounds like morphine and codeine . - Table 1: Color Reactions of this compound with Various Opioids
| Compound | Color Reaction |
|---|---|
| Morphine | Violet |
| Codeine | Blue |
| Thebaine | Pink-purple |
| Papaverine | Blue-black |
Visualization of Tertiary Amines
this compound serves as a standard method for visualizing tertiary amines in chromatographic analysis. For instance, it was shown that the presence of antioxidants could interfere with the detection of certain compounds but could be resolved by introducing hydrogen peroxide to regenerate the this compound reagent .
Forensic Science
This compound has significant applications in forensic analysis, particularly in the identification of narcotics and other controlled substances.
-
Case Study: Opium Alkaloid Detection
In forensic examinations, this compound was used to spray chromatograms containing opium alkaloids. The reagent provided sensitive detection capabilities, allowing for the identification of substances like heroin and papaverine through colorimetric reactions . - Table 2: Forensic Applications of this compound
| Substance | Detection Method | Resulting Color |
|---|---|---|
| Heroin | This compound Spray | Violet |
| Nicotine | This compound Spray | Bluish |
| Papaverine | This compound Spray | Blue-black |
Clinical Applications
This compound is also utilized in clinical diagnostics, particularly in metabolic disease testing.
-
Case Study: Metabolic Disorders
Research indicates that this compound can assist in diagnosing certain metabolic disorders by detecting specific urinary organic acids. Its application helps confirm diagnoses through colorimetric changes when reacting with target metabolites . - Table 3: Clinical Applications of this compound
| Disorder | Diagnostic Use |
|---|---|
| Carnitine-acylcarnitine deficiency | Urinary organic acid detection |
| Urea cycle disorders | Metabolite identification |
Summary and Conclusion
This compound's versatility as a reagent in analytical chemistry, forensic science, and clinical diagnostics highlights its importance in various research fields. Its ability to provide clear visual indications through color changes makes it an invaluable tool for scientists and researchers.
Propriétés
Numéro CAS |
39176-46-0 |
|---|---|
Formule moléculaire |
Cl6H2IKPt-4 |
Poids moléculaire |
575.8 g/mol |
Nom IUPAC |
potassium;hydron;platinum;hexachloride;iodide |
InChI |
InChI=1S/6ClH.HI.K.Pt/h7*1H;;/q;;;;;;;+1;/p-5 |
Clé InChI |
KGPWQTUWCWCKTK-UHFFFAOYSA-I |
SMILES |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[I-].[Pt] |
SMILES canonique |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[I-].[Pt] |
Synonymes |
iodoplatinate Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (1:1) Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (KI) (1:1) platinous iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















